2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester

Solid-Phase Synthesis Oligosaccharide Glycosylation

Conventional Wang-type linkers suffer from premature acidolytic cleavage during solid-phase oligosaccharide assembly, compromising yield. This nitrophenoxyacetate ester provides an orthogonal solution. The electron-withdrawing nitro group ensures complete stability under Lewis acidic glycosylation conditions. Cleavage relies on a selective reductive trigger, not acid, preserving acid-labile protecting groups. • Acid-stable linker prevents premature cleavage and improves product homogeneity. • Orthogonal reductive cleavage mechanism via nitro group reduction and intramolecular cyclization. • ≥98% (GC) purity, mp 77-81 °C, ensures reproducible loading in automated synthesizers.

Molecular Formula C10H11NO6
Molecular Weight 241.2 g/mol
CAS No. 308815-81-8
Cat. No. B1417298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester
CAS308815-81-8
Molecular FormulaC10H11NO6
Molecular Weight241.2 g/mol
Structural Identifiers
SMILESCOC(=O)COC1=C(C=C(C=C1)CO)[N+](=O)[O-]
InChIInChI=1S/C10H11NO6/c1-16-10(13)6-17-9-3-2-7(5-12)4-8(9)11(14)15/h2-4,12H,5-6H2,1H3
InChIKeyHNFVHTJFCGBTSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitro-Wang Linker for Solid-Phase Oligosaccharide Synthesis


2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester (CAS 308815-81-8) is a specialized phenoxyacetate ester developed by Manabe et al. for use as a polymer-supported linker in solid-phase oligosaccharide synthesis . Characterized by a strong electron-withdrawing nitro group at the ortho position relative to the phenoxy oxygen, this compound exhibits enhanced stability under Lewis acidic glycosylation conditions compared to conventional Wang-type linkers . Its molecular formula is C₁₀H₁₁NO₆, with a molecular weight of 241.20 g/mol and a purity typically specified at ≥98% (GC) . The compound's unique structural features enable a distinct cleavage mechanism: selective reduction of the nitro group triggers spontaneous intramolecular cyclization, releasing the synthesized oligosaccharide from the solid support without affecting acid-labile protecting groups .

Nitro-Wang vs. Generic Wang Linkers


Generic Wang linkers, such as 4-(hydroxymethyl)phenoxyacetic acid (CAS 68858-21-9), are widely used in solid-phase synthesis but suffer from a critical limitation: their aryl benzyl ether linkage is not completely acid-stable [1]. This leads to premature cleavage from the solid support during acid-based deprotection or glycosylation steps, resulting in reduced yields and product heterogeneity [1]. In contrast, the 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester incorporates a strong electron-withdrawing nitro group that deactivates the aromatic ring toward electrophilic cleavage, conferring complete stability under the Lewis acidic glycosylation conditions required for oligosaccharide assembly [2]. Furthermore, its cleavage relies on a reductive trigger rather than an acidolytic one, making it orthogonal to acid-labile protecting groups commonly used in carbohydrate chemistry [2]. This orthogonal stability profile is not provided by standard Wang or other acid-cleavable linkers, making direct substitution unfeasible for demanding oligosaccharide syntheses.

Nitro-Wang Linker Differentiators


Acid Stability in Solid-Phase Synthesis

The compound demonstrates complete stability under Lewis acidic glycosylation conditions, a critical differentiator from the standard Wang linker. The standard Wang linker is known to undergo premature cleavage under similar acidic conditions, leading to yield loss [1]. In contrast, the nitro-Wang linker derived from this compound remained fully intact, ensuring the glycosyl donor remains attached to the polymer support throughout the reaction .

Solid-Phase Synthesis Oligosaccharide Glycosylation

Orthogonal Reductive Cleavage

Unlike acid-labile linkers that require harsh acidic conditions for product release, this compound enables cleavage under mild reductive conditions. Selective reduction of the nitro group triggers intramolecular cyclization, releasing the oligosaccharide without affecting acid-sensitive protecting groups (e.g., acetals, silyl ethers) [1]. This is a distinct advantage over standard Wang linkers, which rely on acidolysis (e.g., TFA) that can simultaneously deprotect sensitive functionalities [2].

Solid-Phase Synthesis Oligosaccharide Cleavage

High Chemical Purity

Commercial availability with a purity of ≥98% (GC) ensures reliable and reproducible loading onto solid supports . Impurities in linker compounds can lead to side reactions, incomplete loading, or reduced cleavage efficiency. The specified purity exceeds that of many generic Wang linker preparations, which are often used without rigorous quantification, contributing to batch-to-batch variability [1].

Quality Control Solid-Phase Synthesis Linker

Well-Defined Melting Point

The compound exhibits a sharp melting point range of 77-81 °C . This well-defined physical property is advantageous for purification via recrystallization and for verifying identity and purity during procurement and use. In contrast, many polymeric or less pure linker analogs lack a sharp melting point, complicating quality assessment .

Physical Property Quality Control Solid-Phase Synthesis

Application Scenarios for Nitro-Wang Linker


Solid-Phase Synthesis of Acid-Sensitive Oligosaccharides

This compound is ideally suited as a linker for the solid-phase synthesis of oligosaccharides containing acid-labile protecting groups (e.g., acetals, silyl ethers, or glycosidic bonds sensitive to acid hydrolysis). The linker's complete stability under Lewis acidic glycosylation conditions prevents premature cleavage, while its reductive cleavage mechanism leaves these sensitive groups intact [1]. This scenario is directly supported by evidence of enhanced acid stability and orthogonal cleavage (Section 3, Evidence Items 1 & 2).

Automated Oligosaccharide Synthesis

In automated platforms where reaction consistency is paramount, the high purity (≥98%) and defined physical properties (mp 77-81 °C) of this compound ensure reproducible loading and cleavage yields . The elimination of premature linker cleavage reduces the need for manual intervention and improves the overall success rate of automated oligosaccharide assembly, as supported by quality control evidence (Section 3, Evidence Items 3 & 4).

Synthesis of Glycoconjugates and Glycopeptides

The orthogonal reductive cleavage of this linker is compatible with a wide range of protecting group strategies commonly employed in glycoconjugate synthesis. Researchers can perform acid-catalyzed glycosylations on the solid support without concern for linker degradation, then release the product under mild reductive conditions that do not disturb base-labile or acid-labile functionalities elsewhere in the molecule [1]. This capability is a direct outcome of the orthogonal cleavage mechanism detailed in Section 3, Evidence Item 2.

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